molecular formula C20H19NO5 B5196499 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one

2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one

Cat. No.: B5196499
M. Wt: 353.4 g/mol
InChI Key: AOTRNYLNQCJJRZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)chromen-4-one under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of chromen-4-one are explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)chromen-4-one
  • 2-(Thiophen-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one
  • 2-(Pyridin-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one

Uniqueness

The uniqueness of 2-(Furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring, coupled with the chromen-4-one core, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-13(20(23)21-10-4-5-11-21)25-19-17(22)14-7-2-3-8-15(14)26-18(19)16-9-6-12-24-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTRNYLNQCJJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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